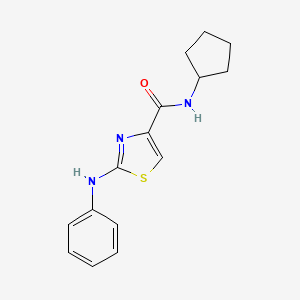![molecular formula C8H7ClN4O B2946379 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 900018-73-7](/img/structure/B2946379.png)
6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide is a chemical compound with the molecular formula C8H7ClN4O It belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds
作用機序
Target of Action
Imidazopyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including g-protein coupled receptors, ion channels, and enzymes .
Mode of Action
Imidazopyridines often act by binding to their target proteins, thereby modulating their activity .
Pharmacokinetics
Its solubility and stability suggest that it could be absorbed and distributed in the body to some extent .
Result of Action
Similar compounds have been shown to have potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-viral activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with chloroacetic acid or its derivatives.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Hydrazide Formation: The carbohydrazide group is introduced by reacting the chloroimidazo[1,2-a]pyridine with hydrazine hydrate (N2H4·H2O) under suitable conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in acidic or neutral medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or alcohol.
Substitution: Alkyl halides, amines, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
科学的研究の応用
6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
類似化合物との比較
6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide is similar to other imidazo[1,2-a]pyridines, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide
6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
These compounds share the imidazo[1,2-a]pyridine core but differ in the position and nature of substituents, leading to variations in their chemical properties and biological activities.
特性
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-5-1-2-7-11-3-6(8(14)12-10)13(7)4-5/h1-4H,10H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWCATQDUWETPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

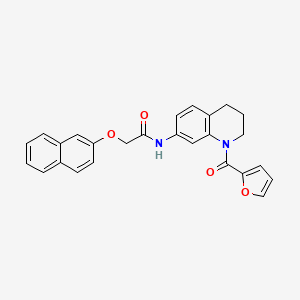
![N-(4-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2946298.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2946301.png)
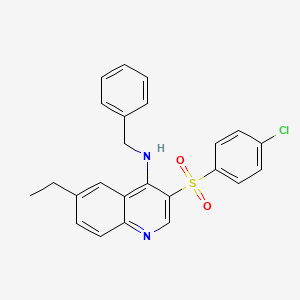
![7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2946304.png)

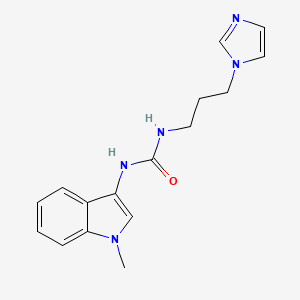
![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(3-nitro-2-pyridinyl)-1,2-ethanediamine](/img/structure/B2946309.png)
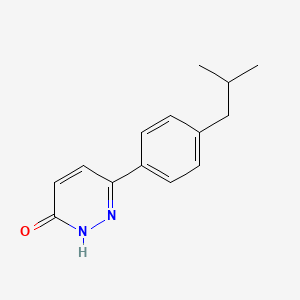
![3-(3-methoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea](/img/structure/B2946311.png)
![9-(thiophen-2-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2946315.png)
![3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B2946317.png)
